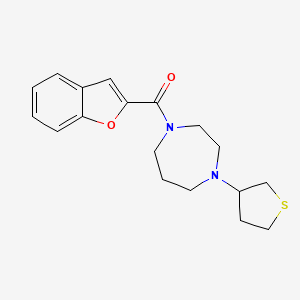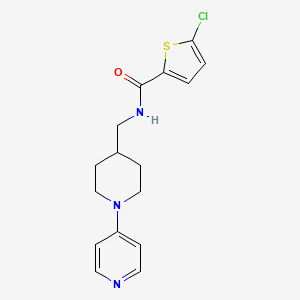
5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a pyridine ring
作用机制
Target of Action
Similar compounds have been shown to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , which could suggest potential effects of this compound.
Action Environment
Such factors can play a significant role in the effectiveness of similar compounds .
生化分析
Biochemical Properties
5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain receptors and enzymes, influencing their activity. For example, it may interact with serine/threonine-protein kinases, which are involved in regulating various cellular processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s specificity and affinity for its targets.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of kinases and other signaling molecules, leading to changes in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific enzymes or receptors, leading to their inhibition or activation. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in significant changes in cellular signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects such as toxicity or off-target interactions. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to potentially harmful. These findings are critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the compound’s use in research and therapeutic contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes are important for determining the compound’s bioavailability and targeting within the body.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Once localized, it can interact with biomolecules within these compartments, modulating their activity and contributing to its overall biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine. This involves the reduction of pyridine to piperidine, followed by functionalization at the 4-position.
Thiophene Ring Functionalization: The thiophene ring is chlorinated at the 5-position and then functionalized with a carboxamide group.
Coupling Reaction: The piperidine intermediate is then coupled with the functionalized thiophene ring through a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic properties and its potential effects on different physiological systems.
Materials Science: Its unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide: shares similarities with other thiophene-based compounds and piperidine derivatives.
Thiophene-2-carboxamide derivatives: These compounds have similar structural features and may exhibit comparable biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets
属性
IUPAC Name |
5-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-15-2-1-14(22-15)16(21)19-11-12-5-9-20(10-6-12)13-3-7-18-8-4-13/h1-4,7-8,12H,5-6,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKNOEJRKMHJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)
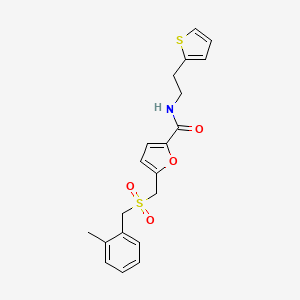
![1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2617327.png)
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrobromide](/img/new.no-structure.jpg)
![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)
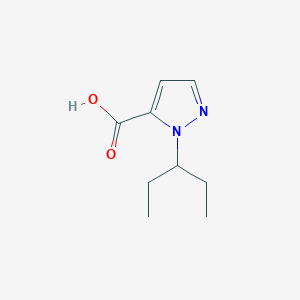
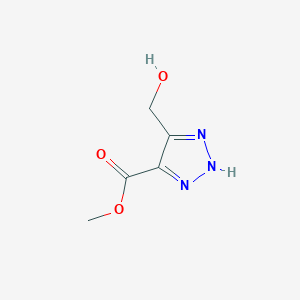
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)
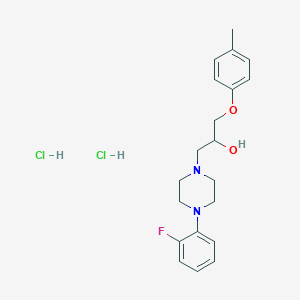
![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)
